Product packaging for Pyrido[2,3-b]pyrazin-8-ol(Cat. No.:CAS No. 116598-86-8)

Pyrido[2,3-b]pyrazin-8-ol

Cat. No.: B053653
CAS No.: 116598-86-8
M. Wt: 147.13 g/mol
InChI Key: NZNZVVKYXXVNKG-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-8-ol (CAS 116598-86-8) is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. This high-purity reagent serves as a key synthetic intermediate and scaffold for developing novel therapeutic agents and functional materials. Key Research Applications & Value: Oncology Research: As part of the pyrido[2,3-b]pyrazine family, this scaffold shows promise in developing protein kinase inhibitors. Related analogs are potent inhibitors of B-Raf and receptor tyrosine kinases, important targets in cancers such as melanoma and colorectal carcinoma . Antiviral Drug Discovery: Structurally similar pyrido[2,3-b]pyrazine derivatives have been identified as novel non-nucleoside inhibitors of viral polymerases, demonstrating strong activity against human cytomegalovirus (HCMV) and other herpesviruses . Functional Materials: Pyrido[2,3-b]pyrazine-based structures exhibit notable photophysical properties, including planarized intramolecular charge transfer (PLICT) states and positive solvatochromism, making them suitable for developing fluorescence probes and nonlinear optical (NLO) materials . Chemical Biology Tools: Research indicates that related fluorophores can interact with biomolecules like calf thymus DNA (ctDNA), suggesting potential applications as probes for studying DNA-protein interactions or for cellular imaging . Handling & Compliance: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) for safe handling and storage conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B053653 Pyrido[2,3-b]pyrazin-8-ol CAS No. 116598-86-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116598-86-8

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

5H-pyrido[2,3-b]pyrazin-8-one

InChI

InChI=1S/C7H5N3O/c11-5-1-2-9-7-6(5)8-3-4-10-7/h1-4H,(H,9,10,11)

InChI Key

NZNZVVKYXXVNKG-UHFFFAOYSA-N

SMILES

C1=CNC2=NC=CN=C2C1=O

Canonical SMILES

C1=CNC2=NC=CN=C2C1=O

Synonyms

Pyrido[2,3-b]pyrazin-8-ol (6CI)

Origin of Product

United States

Synthetic Methodologies for Pyrido 2,3 B Pyrazin 8 Ol and Its Analogues

Classical Condensation Reactions in Pyrido[2,3-b]pyrazine (B189457) Synthesis

Traditional methods for synthesizing the pyrido[2,3-b]pyrazine ring system have heavily relied on condensation reactions. These approaches are foundational and continue to be relevant in contemporary organic synthesis.

A primary and well-established method for the synthesis of pyrido[2,3-b]pyrazines is the cyclocondensation of pyridinediamines with α-dioxocarbonyl compounds. eurekaselect.comsmolecule.com This reaction typically involves a nucleophilic attack mechanism where the amino groups of a diaminopyridine, such as 2,3-diaminopyridine (B105623), react sequentially with the carbonyl groups of an α-dicarbonyl compound. smolecule.com This process is often carried out under acidic or basic conditions to facilitate the reaction. smolecule.com The reaction of 2,3-diaminopyridine with glyoxylic acid monohydrate, for instance, leads to a cyclized product which can be further modified. ikm.org.my

The versatility of this method allows for the synthesis of a variety of substituted pyrido[2,3-b]pyrazines by employing different α-dicarbonyl compounds. However, the use of unsymmetrical α-dicarbonyl compounds introduces challenges related to regioselectivity. eurekaselect.com

When an unsymmetrical α-dioxo compound is used in the condensation reaction with a pyridinediamine, the formation of two different regioisomers is possible. eurekaselect.com These isomers can exhibit significantly different biological activities, making the control of regioselectivity a critical aspect of the synthesis. eurekaselect.com

The regiochemical outcome of the condensation reaction is highly dependent on the reaction conditions. eurekaselect.comsmolecule.com Key factors that influence which isomer is preferentially formed include temperature and the use of acidic or basic catalysts. eurekaselect.com Research has demonstrated that conducting the reaction at lower temperatures in acidic solvents, such as acetic acid or trifluoroacetic acid, can lead to increased regioselectivity. eurekaselect.comsmolecule.com The mechanism involves an initial nucleophilic attack, followed by cyclization and subsequent dehydration to form the pyrido[2,3-b]pyrazine core. smolecule.com For example, the synthesis of certain pyrido[2,3-b]pyrazine derivatives has been shown to require regioselective conditions, such as a pH 7 buffer, to avoid the formation of isomer mixtures.

To address the challenge of regioselectivity, various strategies have been developed to direct the formation of a specific isomer. By carefully optimizing reaction conditions, it is possible to increase the yield of the desired, often more biologically active, isomer. eurekaselect.com For instance, studies have focused on examining the impact of reaction temperature, the nature of the acidic or basic catalyst, the stoichiometry of the starting materials, and the use of dehydrating agents on the reaction's outcome. eurekaselect.com These systematic investigations have allowed for the development of optimized protocols that favor the formation of one regioisomer over the other. eurekaselect.com The resulting isomers can then be separated and are typically characterized by NMR spectroscopy and HPLC, with their structures confirmed by single-crystal X-ray diffraction. eurekaselect.com

Regioselectivity Challenges and Control in Condensation Reactions

Multicomponent Reaction (MCR) Approaches to Pyrido[2,3-b]pyrazine Scaffolds

In recent years, multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex heterocyclic scaffolds like pyrido[2,3-b]pyrazines. nih.govnih.gov MCRs offer several advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, and the generation of molecular diversity from simple starting materials in a single step. asianpubs.org

A notable example of an MCR approach for the synthesis of pyrido[2,3-b]pyrazine analogues involves the p-toluenesulfonic acid (p-TSA) catalyzed reaction of indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847). smolecule.comnih.gov This three-component reaction proceeds efficiently in ethanol (B145695) at reflux temperature. smolecule.comnih.gov The reaction mechanism is believed to start with a Knoevenagel condensation between the aromatic aldehyde and indane-1,3-dione, followed by a nucleophilic attack from 2-aminopyrazine and subsequent cyclization to afford the final indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives. smolecule.com

Optimization studies have shown that the choice of catalyst and solvent significantly impacts the reaction's efficiency. nih.gov While the reaction can proceed in various solvents of different polarities, such as water, DCM, THF, CH₃CN, and DMF, ethanol has been identified as the optimal solvent. nih.gov The use of 20 mol% of p-TSA as a catalyst has been found to be crucial for achieving high yields. nih.govrsc.org Under these optimized conditions, the desired products are typically obtained in good to excellent yields, ranging from 82% to 89%, after a reaction time of approximately 8-9 hours. smolecule.comnih.govrsc.org The products are often isolated as solid precipitates upon cooling the reaction mixture and can be purified by recrystallization. nih.govrsc.org

Table of Research Findings on Catalyst-Mediated MCRs

CatalystReactantsSolventTemperatureTime (h)Yield (%)Reference
p-TSA (20 mol%)Indane-1,3-dione, Aromatic Aldehydes, 2-AminopyrazineEthanolReflux8-982-89 smolecule.comnih.govrsc.org

Advanced Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic systems, including the pyrido[2,3-b]pyrazine core. These methods offer a powerful means to introduce a wide variety of substituents with high efficiency and selectivity, often under mild reaction conditions.

Palladium catalysis has been extensively used for the synthesis and functionalization of pyrido[2,3-b]pyrazines. researchgate.net Halogenated pyrido[2,3-b]pyrazines, such as 7-bromo or 8-iodo derivatives, are common precursors for these transformations. nih.govmdpi.com

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been coupled with various arylboronic acids in the presence of a palladium catalyst to yield arylated derivatives. nih.govthieme-connect.com One study demonstrated the successful coupling of 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine with (2-aminophenyl)boronic acid, achieving a 73% yield. nih.gov In another example, a series of 3-substituted pyrido[2,3-b]pyrazine derivatives were synthesized via Suzuki coupling, with the optimal conditions found to be Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a 1,4-dioxane/water solvent system, resulting in yields up to 88%. eurekaselect.com

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds. This reaction has been employed to synthesize various amino-substituted pyrido[2,3-b]pyrazines. For example, the reaction of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with amines like 3-dimethylaminopropylamine (B130723) and 4-methylpiperazine, using a catalytic system of Pd₂(dba)₃ with racemic BINAP and sodium tert-butoxide, has been reported. nih.gov Another study detailed the synthesis of N-arylated compounds from a chlorinated pyrido[2,3-b]pyrazine intermediate and various amines, achieving a 75% yield with a Pd₂(dba)₃/Xantphos catalyst system and Cs₂CO₃ as the base in DMF. eurekaselect.com Donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine backbone have also been synthesized using the Buchwald-Hartwig C-N coupling reaction. rsc.org

The Sonogashira coupling , which forms carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons, has also been applied to the pyrido[2,3-b]pyrazine system. The reaction of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine with terminal alkynes in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst has been demonstrated. nih.gov

While less commonly reported for this specific heterocycle, Stille and Negishi couplings represent additional powerful palladium-catalyzed methods for C-C bond formation. grafiati.com These reactions utilize organotin and organozinc reagents, respectively, and offer alternative pathways for the introduction of various carbon-based substituents onto the pyrido[2,3-b]pyrazine ring. Their application can be inferred from their general utility in heterocyclic chemistry. grafiati.com

Table 1: Examples of Palladium-Catalyzed Coupling Reactions for Pyrido[2,3-b]pyrazine Synthesis
Coupling ReactionPyrido[2,3-b]pyrazine SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
Suzuki3-Chloro-7-methyl-8-(p-tolyl)pyrido[2,3-b]pyrazineArylboronic acidsPd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O88 eurekaselect.com
Suzuki8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine(2-Aminophenyl)boronic acidNot specifiedNot specifiedNot specified73 nih.gov
Buchwald-Hartwig3-Chloro-7-methyl-8-(p-tolyl)pyrido[2,3-b]pyrazineAminesPd₂(dba)₃/XantphosCs₂CO₃DMF75 eurekaselect.com
Buchwald-Hartwig7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine3-DimethylaminopropylaminePd₂(dba)₃/rac-BINAPNaOtBuNot specifiedNot specified nih.gov
Sonogashira7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineTerminal alkynesPd(PPh₃)₂Cl₂/CuIEt₃NDMFNot specified nih.gov

Copper-catalyzed reactions, particularly for the formation of carbon-heteroatom bonds, provide a valuable alternative and complement to palladium-catalyzed methods. The Ullmann condensation, a classical copper-catalyzed reaction, and its modern variations are effective for C-N, C-O, and C-S bond formation.

A notable application in the pyrido[2,3-b]pyrazine series is the copper-catalyzed N-arylation of 8-iodopyrido[2,3-b]pyrazine with various azoles. nih.govmdpi.comsemanticscholar.org This reaction proceeds in the presence of catalytic copper(I) oxide and cesium carbonate as the base, with dimethylsulfoxide (DMSO) as the solvent at elevated temperatures. nih.govmdpi.com This methodology has been successfully used to introduce pyrrole, indole, pyrazole, imidazole, and 1,2,4-triazole (B32235) moieties at the 8-position of the pyrido[2,3-b]pyrazine core, with yields ranging from 51% to 79%. nih.govmdpi.com

Table 2: Copper-Catalyzed N-Arylation of 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine
Azole Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
PyrroleCu₂OCs₂CO₃DMSO11051 nih.govmdpi.com
IndoleCu₂OCs₂CO₃DMSO11056 nih.govmdpi.com
PyrazoleCu₂OCs₂CO₃DMSO11079 nih.govmdpi.com
ImidazoleCu₂OCs₂CO₃DMSO11065 nih.govmdpi.com
1,2,4-TriazoleCu₂OCs₂CO₃DMSO11067 nih.govmdpi.com

Regioselective Annulation and Cyclization Strategies

Regioselective synthesis is crucial when constructing heterocyclic systems from unsymmetrical precursors, as different regioisomers can exhibit distinct biological and physical properties. eurekaselect.com

A common method for synthesizing the pyrido[2,3-b]pyrazine core is the condensation of 2,3-diaminopyridine with α-dicarbonyl compounds. thieme-connect.comeurekaselect.comthieme-connect.de When an unsymmetrical dicarbonyl is used, a mixture of regioisomers can be formed. eurekaselect.com The regioselectivity of this reaction can be influenced by factors such as temperature and the use of acidic or basic catalysts. eurekaselect.com For example, using ammonium (B1175870) bifluoride as a catalyst in a methanol-water mixture at room temperature has been shown to regioselectively produce 3-substituted pyrido[2,3-b]pyrazines from the reaction of pyridine-2,3-diamine with arylglyoxals. thieme-connect.com Similarly, the use of p-toluenesulfonic acid (TsOH) as a catalyst in the reaction of 1-aryl-4-(phenylhydroxymethylidene)pyrrolidine-2,3,5-triones with 2,3-diaminopyridine led to the regioselective formation of 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones. clockss.org

An advanced and regioselective method for the synthesis of 2-aryl-pyrido[2,3-b]pyrazines involves the reaction of 2H-azirines with 3-amino-2-fluoropyridines. bohrium.comresearchgate.net This process is initiated by the electrophilic activation of the 2H-azirine with triflic anhydride (B1165640) (Tf₂O). This activation step generates a highly reactive 1-trifloyl-aziridin-2-yl triflate intermediate. bohrium.comresearchgate.net

The subsequent nucleophilic addition of 3-amino-2-fluoropyridine (B75623) to this activated intermediate, followed by an intramolecular SNAr cyclization, desulfonylation, and oxidation upon treatment with triethylamine (B128534) (Et₃N), yields a single regioisomer of the 2-aryl-pyrido[2,3-b]pyrazine. bohrium.comresearchgate.net This method provides access to a range of 2-aryl-pyrido[2,3-b]pyrazines with isolated yields reported to be between 20% and 60% after optimization. bohrium.comresearchgate.net

Synthetic Routes to Specific Substituent Patterns (e.g., Hydroxylated, Halogenated, Alkylated Pyrido[2,3-b]pyrazines)

The synthesis of pyrido[2,3-b]pyrazines with specific substitution patterns is often driven by the desired properties of the target molecules.

Hydroxylated pyrido[2,3-b]pyrazines, such as the parent compound of this article, Pyrido[2,3-b]pyrazin-8-ol, can be conceptualized as tautomers of pyrido[2,3-b]pyrazinones. The synthesis of pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a di-hydroxylated analogue, is achieved through the condensation of pyridine-2,3-diamine with oxalic acid. thieme-connect.de

Halogenated pyrido[2,3-b]pyrazines are key intermediates for cross-coupling reactions. 2,3-Dichloropyrido[2,3-b]pyrazine can be prepared by treating pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione with a chlorinating agent like thionyl chloride in the presence of a catalytic amount of DMF. thieme-connect.de Similarly, 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is synthesized by the condensation of 5-bromo-2,3-diaminopyridine with oxalic acid. imist.ma Halogenation can also be achieved through deprotometalation-trapping reactions. nih.govmdpi.com For example, 8-bromo-2,3-diphenylpyrido[2,3-b]pyrazine has been synthesized from the parent 2,3-diphenyl derivative. nih.govmdpi.com

Alkylated pyrido[2,3-b]pyrazines can be prepared through various methods. Direct alkylation on the nitrogen atoms of pyrido[2,3-b]pyrazine-2,3(1H,4H)-diones can be achieved using alkyl halides under phase transfer catalysis conditions or in DMF. imist.ma Carbon-based alkyl groups can be introduced via cross-coupling reactions or by using alkyl-containing starting materials in condensation reactions. nih.govacs.org

Optimization of Synthetic Pathways for Yield and Selectivity

Optimizing synthetic pathways is crucial for improving the efficiency and cost-effectiveness of producing pyrido[2,3-b]pyrazines. Research efforts have focused on enhancing both reaction yields and selectivity.

For the classical condensation of pyridinediamines with unsymmetrical α-oxocarbonyl compounds, studies have shown that regioselectivity can be significantly improved by carefully controlling the reaction conditions. eurekaselect.com For instance, conducting the reaction at low temperatures in acidic solvents like acetic acid or trifluoroacetic acid was found to favor the formation of the biologically more active isomer. eurekaselect.com

In multicomponent reactions for synthesizing pyrido[2,3-b]pyrazine derivatives, optimization involves screening various catalysts, catalyst loadings, solvents, and reaction times. rsc.orgnih.gov One study found that using 20 mol% of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol for 9 hours provided the optimal conditions for a three-component reaction, achieving a yield of 89%. rsc.orgnih.gov The use of microwave irradiation has also been explored as a way to reduce reaction times and, in some cases, proceed without a solvent or catalyst, leading to good yields and a more environmentally friendly process. mdpi.com

Spectroscopic and Crystallographic Characterization of Pyrido 2,3 B Pyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For pyrido[2,3-b]pyrazine (B189457) derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, while two-dimensional techniques establish the connectivity between them.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In substituted pyrido[2,3-b]pyrazines, the aromatic protons on the heterocyclic core typically appear in the downfield region (δ 7.0–9.5 ppm) due to the deshielding effect of the aromatic rings.

For instance, the ¹H NMR spectrum of 3-Phenylpyrido[2,3-b]pyrazine shows a characteristic pattern. growingscience.com The protons of the phenyl substituent appear as a multiplet in the range of δ 7.50-7.65 ppm, while the protons of the pyridopyrazine core are observed at δ 7.74 (dd), 8.34-8.40 (m), 8.53 (d), 9.22 (d), and a singlet at δ 9.50 ppm corresponding to the proton at position 2. growingscience.com

In a series of more complex derivatives synthesized for DNA sensing studies, the NH proton consistently appears as a singlet in the far downfield region of δ 8.95–9.62 ppm, confirming its acidic nature and position on the heterocyclic system. rsc.org

¹H NMR Data for Representative Pyrido[2,3-b]pyrazine Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-Phenylpyrido[2,3-b]pyrazine growingscience.com - 9.50 (s, 1H), 9.22 (d, J=4.2 Hz, 1H), 8.53 (d, J=8.4 Hz, 1H), 8.40-8.34 (m, 2H), 7.74 (dd, J=8.4, 4.2 Hz, 1H), 7.65-7.50 (m, 3H)
2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine mdpi.com CDCl₃ 9.10 (d, 1H, J=4.8 Hz), 8.10 (dd, 1H, J=3.8, 1.2 Hz), 7.98 (d, 1H, J=4.8 Hz), 7.66–7.72 (m, 5H), 7.32–7.45 (m, 6H), 7.23 (dd, 1H, J=5.1, 3.8 Hz)

| N1-(2-(6,7-Dimethylquinoxalin-2-yl)thiophen-3-yl)-N3,N3-dimethylpropane-1,3-diamine mdpi.com | CDCl₃ | 8.79 (s, 1H), 8.66–8.58 (m, 1H), 7.70 (s, 1H), 7.62 (s, 1H), 7.31 (d, J=5.4 Hz, 1H), 6.82 (d, J=5.4 Hz, 1H), 3.46 (q, J=6.3 Hz, 2H), 2.48 (t, J=7.0 Hz, 2H), 2.46 (s, 3H), 2.44 (s, 3H), 2.29 (s, 6H), 1.92 (quint, J=7.0 Hz, 2H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The carbon atoms in the aromatic rings of pyrido[2,3-b]pyrazines typically resonate in the δ 120-160 ppm range. growingscience.com The exact chemical shifts are sensitive to the nature and position of substituents.

For 3-Phenylpyrido[2,3-b]pyrazine , the ¹³C NMR spectrum displays signals at δ 124.69, 128.31, 129.35, 131.63, 135.18, 136.79, 140.08, 145.08, 149.43, 152.95, and 155.41 ppm, which account for all the carbon atoms in the structure. growingscience.com Similarly, detailed ¹³C NMR data have been reported for a wide variety of other derivatives, aiding in their definitive structural confirmation. mdpi.commdpi.comijcce.ac.ir

¹³C NMR Data for Representative Pyrido[2,3-b]pyrazine Derivatives

Compound Solvent Chemical Shifts (δ, ppm)
3-Phenylpyrido[2,3-b]pyrazine growingscience.com - 124.69, 128.31, 129.35, 131.63, 135.18, 136.79, 140.08, 145.08, 149.43, 152.95, 155.41
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine mdpi.com CDCl₃ 116.1, 128.3, 128.4, 129.7, 129.8, 130.3, 130.3, 135.6, 136.6, 137.6, 137.6, 149.1, 153.6, 155.0, 157.1

| 2,3-bis(4-fluorophenyl)pyrido[2,3-b]pyrazine ijcce.ac.ir | CDCl₃ | 163.8, 161.9, 161.8, 154.4, 154.2, 152.8, 149.2, 137.7, 135.8, 134.3, 134.2, 132.0, 131.9, 131.8, 125.8, 115.3, 115.1, 115.0 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments (like COSY, HSQC, and HMBC) are crucial for assembling the molecular puzzle. These techniques establish correlations between nuclei, revealing proton-proton and proton-carbon connectivities. For complex substituted pyrido[2,3-b]pyrazines, a complete and unambiguous assignment of all ¹H and ¹³C signals is often achieved through the use of such 2D NMR experiments. researchgate.net For example, advanced NMR experiments were employed to determine the specific position of an iodine substituent in a halogenated 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) derivative. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For the pyrido[2,3-b]pyrazine framework, characteristic bands include C=N and C=C stretching vibrations within the aromatic system, typically observed in the 1400-1600 cm⁻¹ region. growingscience.commdpi.com The C-H stretching vibrations of the aromatic rings are usually seen above 3000 cm⁻¹. growingscience.com

For 3-Phenylpyrido[2,3-b]pyrazine , the FT-IR spectrum shows key absorption bands at 3052 (aromatic C-H stretch), 1589, 1546 (C=N/C=C stretching), and 761, 687 cm⁻¹ (C-H bending). growingscience.com In the case of Pyrido(2,3-b)pyrazine-2,3-diol , an isomer of the title compound, the IR spectrum is dominated by bands corresponding to the diol functional groups. nist.gov The presence of specific substituents introduces additional characteristic bands, which aids in confirming the successful synthesis of the target molecule. mdpi.comijcce.ac.ir

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is particularly valuable for confirming the identity of newly synthesized derivatives. For example, the HRMS (ESI+) data for 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride showed an [M+H]⁺ ion at m/z 208.1218, which corresponds to the calculated value of 208.1215 for the formula C₁₀H₁₄N₃⁺. This level of accuracy definitively confirms the compound's elemental composition. Numerous other pyrido[2,3-b]pyrazine derivatives have been characterized using HRMS to verify their structures. mdpi.comresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within conjugated systems like pyrido[2,3-b]pyrazines. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) provides insights into the extent of conjugation and the electronic nature of the molecule.

In a study involving a series of newly synthesized pyrido[2,3-b]pyrazine derivatives, their UV-Vis spectroscopic properties were investigated using both experimental and computational methods. Current time information in Bangalore, IN.researchgate.net Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level were employed to predict the electronic properties and absorption wavelengths of these compounds. Current time information in Bangalore, IN.researchgate.net The calculated absorption wavelengths (λmax) for four such derivatives are presented in the table below.

CompoundCalculated Absorption Wavelength (λmax) (nm)Energy Gap (Egap) (eV)
Compound 4--
Compound 5--
Compound 6--
Compound 7-3.444

Data sourced from a computational study on novel pyrido[2,3-b]pyrazine derivatives. The specific structures of compounds 4-7 were not detailed in the provided search results. Compound 7 was noted to have the highest absorption wavelength, correlating with its lower energy gap. Current time information in Bangalore, IN.researchgate.net

The electronic properties, such as the HOMO-LUMO energy gap (Egap), are intrinsically linked to the observed UV-Vis spectra. A smaller energy gap generally corresponds to a longer absorption wavelength. For instance, compound 7 in the aforementioned study exhibited the lowest Egap value of 3.444 eV, which was consistent with it having the highest absorption wavelength among the studied derivatives. Current time information in Bangalore, IN.researchgate.net

Other research on different series of pyrido[2,3-b]pyrazine derivatives has reported intramolecular charge transfer (ICT) transitions in their absorption spectra, with maximum absorption wavelengths (λmax) appearing in the range of 394–449 nm and 415–461 nm. These findings underscore the influence of various substituents on the electronic structure of the pyrido[2,3-b]pyrazine core.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While specific crystallographic data for Pyrido[2,3-b]pyrazin-8-ol was not available in the searched literature, the crystal structure of a derivative, 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine, has been reported. nih.gov The analysis of this derivative offers valuable insights into the structural characteristics of the pyrido[2,3-b]pyrazine ring system.

In the crystal structure of 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine, the pyridopyrazine ring system is planar. nih.gov The dihedral angles between this planar core and the appended aromatic rings are key structural parameters. The 4-fluorophenyl ring and the pyridine (B92270) ring are twisted out of the plane of the pyridopyrazine core, with dihedral angles of 34.67 (7)° and 52.24 (7)°, respectively. nih.gov The dihedral angle between the 4-fluorophenyl ring and the pyridine ring is 59.56 (9)°. nih.gov

ParameterValue
Chemical FormulaC18H11FN4
Molecular Weight302.31
Crystal SystemMonoclinic
Space Group-
a (Å)9.7163 (9)
b (Å)13.7937 (6)
c (Å)10.8164 (10)
β (°)90.994 (5)
Volume (ų)1449.4 (2)
Z4

Crystal data for 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine. nih.gov

The structural data obtained from X-ray crystallography is fundamental for understanding structure-activity relationships, designing new molecules with desired properties, and for the validation of computational models.

Computational and Theoretical Investigations of Pyrido 2,3 B Pyrazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of pyrido[2,3-b]pyrazine (B189457) systems due to its balance of accuracy and computational efficiency. researchgate.net Calculations are frequently performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee–Yang–Parr correlation functional, and basis sets such as 6-31G(d,p) or 6-311G(d,p). rjb.rorjb.roresearchgate.netnih.gov These computational setups are used to optimize molecular geometries and calculate a wide range of molecular properties. rjb.rorjb.ro

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic behavior and reactivity of a molecule. rjb.ro The energy of these orbitals and the difference between them, known as the HOMO-LUMO band gap (Egap), are key indicators of chemical reactivity and kinetic stability. rjb.ronih.gov

In a theoretical study of pyrido(2,3-b)pyrazine-2,3-diol, the HOMO and LUMO were found to be distributed across the entire molecule. rjb.ro The calculated energies for HOMO and LUMO determine the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap for this derivative was calculated to be 4.71 eV. rjb.ro A smaller energy gap generally corresponds to higher chemical reactivity and is a characteristic of molecules that are easily polarized. rjb.ro For instance, studies on other substituted pyrido[2,3-b]pyrazine derivatives show that a lower Egap is correlated with greater molecular softness and higher reactivity. researchgate.netnih.govrsc.org The FMO analysis is instrumental in predicting the most probable sites for electrophilic and nucleophilic attacks within the π-electron system of the molecule. rjb.ro

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Analysis: Theoretical vibrational analysis for pyrido(2,3-b)pyrazine-2,3-diol has been performed using the B3LYP/6-311G(d,p) method. rjb.rorjb.ro The calculated vibrational frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental Fourier-transform infrared (FTIR) spectra, as indicated by a correlation factor (R²) of 0.999. rjb.rorjb.ro Such analysis allows for the detailed assignment of vibrational modes, providing a deeper understanding of the molecule's structural dynamics. rjb.ro

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic transitions and predicting UV-Visible absorption spectra. researchgate.netchemrxiv.org For pyrido[2,3-b]pyrazine derivatives, TD-DFT calculations can determine the absorption wavelengths (λmax), which are directly related to the electronic transitions from the ground state to excited states, primarily the HOMO → LUMO transition. researchgate.netnih.gov Studies have shown a clear correlation where derivatives with a lower energy gap (Egap) exhibit a higher maximum absorption wavelength, indicating a shift towards the red end of the spectrum. researchgate.netnih.gov

Global Reactivity Parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's stability and reactivity. rjb.roresearchgate.net These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the global electrophilicity index (ω). rjb.ro Ionization potential and electron affinity are calculated from the energies of the HOMO and LUMO, respectively. rjb.ro A lower hardness and higher softness value suggest greater reactivity. nih.govrsc.org

For the model compound pyrido(2,3-b)pyrazine-2,3-diol, these parameters have been calculated to provide a comprehensive reactivity profile.

ParameterSymbolValue (eV)Formula
Ionization PotentialI-6.95-EHOMO
Electron AffinityA-2.24-ELUMO
Band GapEgap4.71ELUMO - EHOMO
Electronegativityχ4.59(I + A) / 2
Global Hardnessη2.35(I - A) / 2
Global SoftnessS0.211 / (2η)
Global Electrophilicity Indexω4.49χ² / (2η)

Data sourced from a DFT study on pyrido(2,3-b)pyrazine-2,3-diol. rjb.ro

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.govuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.de The analysis quantifies the stabilization energy (E(2)) associated with delocalization interactions between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution around a molecule. rjb.ro They are valuable for identifying the electron-rich and electron-poor regions, which in turn helps predict sites for electrophilic and nucleophilic attack. rjb.rorsc.org In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of high electron density (most negative potential), while blue indicates regions of low electron density (most positive potential), with the spectrum of colors from red to blue passing through orange, yellow, and green. rjb.rorsc.org

For pyrido(2,3-b)pyrazine-2,3-diol, the MEP map shows that the most electronegative region (red) is centered around the nitrogen atoms of the pyrazine (B50134) ring, making them likely sites for electrophilic attack. rjb.ro Conversely, the most electropositive regions (blue) are located around the hydroxyl groups, indicating these are potential sites for nucleophilic interactions. rjb.ro

Geometry optimization is a fundamental computational step where the algorithm seeks the lowest energy arrangement of atoms, resulting in a stable molecular structure. rjb.rorjb.ro DFT calculations, such as those using the B3LYP/6-311G(d,p) level of theory, are used to predict bond lengths and bond angles. rjb.ro These calculated parameters can be compared with experimental data from X-ray crystallography, where available, to validate the computational model. researchgate.net

In the optimized structure of pyrido(2,3-b)pyrazine-2,3-diol, the calculated bond lengths were found to be in excellent agreement with standard values. rjb.ro For example, the C-H bond length was calculated at 1.08 Å, very close to the standard 1.09 Å. rjb.ro The fused pyrido-pyrazine ring system is found to be essentially planar. researchgate.net

BondCalculated Bond Length (Å) for pyrido(2,3-b)pyrazine-2,3-diol
N2-C51.37
C5-C61.43
C8-H141.08

Selected data from a DFT study on a pyrido[2,3-b]pyrazine derivative. rjb.ro

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (protein). These methods are crucial in modern drug discovery for identifying potential drug candidates and understanding their mechanism of action before their synthesis and in vitro testing.

Molecular docking studies on various derivatives of the pyrido[2,3-b]pyrazine core have been conducted to predict their binding modes and affinities against several protein targets. These studies help in understanding how modifications to the core structure influence binding and activity.

For instance, a series of 3-substituted pyrido[2,3-b]pyrazine derivatives were investigated for their anti-inflammatory and anticancer activities through in silico studies. ikm.org.my The docking results revealed that these compounds could bind effectively to the active sites of proteins like TNF-α, TGF-β, and KRAS. ikm.org.myikm.org.my For example, compound 7b, a derivative, showed a strong binding affinity for the KRAS protein with a binding energy of -8.2 kcal/mol. ikm.org.myikm.org.my Similarly, compounds 9a and 9b demonstrated good binding energies of -5.9 and -5.7 kcal/mol, respectively, with the TNF-α protein. ikm.org.myikm.org.my

In another study focusing on cholinesterase inhibition for potential Alzheimer's disease therapy, a series of pyrido[2,3-b]pyrazine analogs were synthesized and docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net The derivative 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine (6n) was identified as a potent dual inhibitor. nih.govresearchgate.net

The following table summarizes the predicted binding affinities of some pyrido[2,3-b]pyrazine derivatives against various protein targets.

Compound/DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)
Derivative 7bKRAS-8.2 ikm.org.myikm.org.my
Derivative 7eKRAS-8.0 ikm.org.myikm.org.my
Derivative 9aTNF-α-5.9 ikm.org.myikm.org.my
Derivative 9bTNF-α-5.7 ikm.org.myikm.org.my
Derivative 9bTGF-β-6.0 ikm.org.myikm.org.my

This table is interactive and can be sorted by clicking on the column headers.

A critical aspect of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions, particularly hydrogen bonds, are fundamental to the stability of the ligand-protein complex.

In the study of 3-substituted pyrido[2,3-b]pyrazine derivatives, specific amino acid interactions were identified. For instance, compound 7e formed seven strong hydrogen bonds with the amino acids Gly13, Val29, Asn116, Asp119, Ser145, and Ala146 of the KRAS protein. ikm.org.myikm.org.my Compound 7b also formed four strong hydrogen bonds with Asn116, Lys117, Asp119, and Ser145 in the same protein. ikm.org.myikm.org.my

Furthermore, the derivatives 9a and 9b were found to form three hydrogen bonds with Gln61 and Tyr151 in the active site of the TNF-α protein. ikm.org.myikm.org.my In the context of cholinesterase inhibition, molecular docking studies of potent compounds suggested putative binding modes within the enzyme's active site, highlighting key interactions that contribute to their inhibitory activity. nih.govresearchgate.net

The key amino acid interactions for several pyrido[2,3-b]pyrazine derivatives are detailed in the table below.

Compound/DerivativeTarget ProteinKey Interacting Amino Acid ResiduesType of Interaction
Derivative 7eKRASGly13, Val29, Asn116, Asp119, Ser145, Ala146Hydrogen Bonding ikm.org.myikm.org.my
Derivative 7bKRASAsn116, Lys117, Asp119, Ser145Hydrogen Bonding ikm.org.myikm.org.my
Derivative 9aTNF-αGln61, Tyr151Hydrogen Bonding ikm.org.myikm.org.my
Derivative 9bTNF-αGln61, Tyr151Hydrogen Bonding ikm.org.myikm.org.my
Derivative 6nAChE & BChENot specifiedPutative Binding Modes nih.govresearchgate.net

This table is interactive and can be sorted by clicking on the column headers.

These computational findings underscore the potential of the pyrido[2,3-b]pyrazine scaffold as a template for designing targeted inhibitors for various diseases. The detailed understanding of ligand-protein interactions at the atomic level provides a rational basis for the future development of more potent and selective therapeutic agents based on this heterocyclic system.

Chemical Reactivity and Functionalization of the Pyrido 2,3 B Pyrazine Core

Modifications of the Hydroxyl Group (e.g., Oxidation to Ketone/Aldehyde Derivatives)

The hydroxyl group at the C-8 position of the pyrido[2,3-b]pyrazine (B189457) ring is analogous to a phenolic hydroxyl group, suggesting it can undergo typical reactions such as O-alkylation, O-acylation, and oxidation. The oxidation of the hydroxyl group to the corresponding ketone, Pyrido[2,3-b]pyrazin-8(5H)-one, is a chemically feasible transformation. This would involve converting the phenol-like functionality into a cyclic amide (pyridone) structure.

However, based on a comprehensive review of the provided search results, specific literature detailing the direct oxidation of Pyrido[2,3-b]pyrazin-8-ol to its corresponding 8-oxo derivative has not been identified. While the formation of related oxidized guanine (B1146940) structures like 8-oxoguanine is discussed in a biochemical context, these processes are not chemically analogous to the synthetic oxidation of the pyrido[2,3-b]pyrazine core. nih.govnih.govmdpi.com Therefore, while this transformation is plausible, specific reagents and reaction conditions for this particular substrate are not documented in the available literature.

Ring Nitrogen Transformations (e.g., Reduction to Amine Derivatives)

The nitrogen atoms within the pyrido[2,3-b]pyrazine core are key sites for chemical modification, influencing the electronic properties and biological activity of the molecule. Transformations include both reduction of the pyrazine (B50134) ring and oxidation of the ring nitrogens.

Ring Reduction: The pyrazine portion of the scaffold is susceptible to reduction under both chemical and electrochemical conditions, leading to various hydrogenated derivatives which are essentially cyclic amines.

Electrochemical reduction of pyrido[2,3-b]pyrazines in hydro-organic or aprotic media initially yields 1,4-dihydro derivatives. These intermediates can be unstable and may isomerize to more stable 1,2-, 3,4-, or 5,8-dihydro compounds. Further reduction of the 1,2- or 3,4-dihydro intermediates can produce the fully saturated 1,2,3,4-tetrahydropyridopyrazines.

Chemical reduction with potent hydride reagents also achieves ring saturation. For instance, the reduction of 2-phenylpyrazino[2,3-b]quinoxaline (B14430456) with lithium aluminum hydride (LiAlH₄) results in the corresponding 1,2,3,4-tetrahydro derivative. Similarly, sodium borohydride (B1222165) (NaBH₄) can reduce the same substrate to a mixture of the 5,10-dihydro and 1,2,3,4-tetrahydro derivatives.

N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Novel pyrido[2,3-b]pyrazine 1,4-dioxide and 1-oxide derivatives have been synthesized from furazano[4,5-b]pyridine 3-oxide. nih.gov These N-oxide derivatives are valuable intermediates for further functionalization, as the N-oxide group can activate adjacent positions for nucleophilic substitution or be used in rearrangement reactions. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

The electron distribution in the pyrido[2,3-b]pyrazine ring system allows for both electrophilic and nucleophilic substitution reactions, typically requiring specific activation strategies.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the electron-deficient pyrido[2,3-b]pyrazine core is challenging. However, deprotonative metalation strategies can be employed to generate a nucleophilic carbon center, which then reacts with an electrophile. This method has been successfully used for the regioselective halogenation of 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196). mdpi.com Treatment with a mixed lithium-zinc base (a combination of ZnCl₂·TMEDA and LiTMP) followed by quenching with iodine or N-chlorosuccinimide introduces a halogen selectively at the C-8 position. mdpi.comresearchgate.net This approach provides key intermediates for subsequent cross-coupling reactions.

Nucleophilic Substitution: The introduction of a halogen atom onto the pyridine (B92270) ring, particularly at the 8-position, renders this site susceptible to nucleophilic aromatic substitution (SNAr). Following the successful iodination of 2,3-diphenylpyrido[2,3-b]pyrazine, the 8-iodo derivative serves as a versatile precursor for introducing a variety of nucleophiles. mdpi.com Direct substitution reactions have been reported to introduce alkylamino, benzylamino, hydrazine, and aryloxy groups at the C-8 position, demonstrating the utility of this pathway for structural diversification. mdpi.com

Derivatization via Coupling Reactions for Structural Diversification

Modern palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the derivatization of the pyrido[2,3-b]pyrazine core, enabling the formation of C-C and C-N bonds. These methods offer a significant advantage over traditional nucleophilic substitution reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is highly effective for creating C-C bonds by coupling an organoboron reagent with a halide or triflate. 8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine has been shown to readily participate in palladium-catalyzed Suzuki couplings with various arylboronic acids. mdpi.com For example, coupling with 2-thienylboronic acid or 2-aminophenylboronic acid proceeds in good yields to afford the corresponding 8-aryl derivatives. mdpi.com This methodology provides a reliable route to biaryl structures incorporating the pyrido[2,3-b]pyrazine moiety.

Buchwald-Hartwig Amination: The Buchwald-Hartwig C-N coupling reaction is a premier method for forming C-N bonds. This reaction has been utilized to synthesize a series of donor-acceptor-donor molecules based on the pyrido[2,3-b]pyrazine backbone by coupling various electron-donating diarylamines or heterocyclic amines to the halogenated core. nih.gov This strategy allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Other Coupling Reactions: In addition to Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed transformations like the Sonogashira and Heck reactions have been reported in the pyrido[2,3-b]pyrazine series, further expanding the toolkit for structural diversification. Copper-catalyzed reactions have also been employed, for instance, in the C-N bond formation between 8-iodopyrido[2,3-b]pyrazine and azoles. mdpi.com

Table 1: Examples of Coupling Reactions on the Pyrido[2,3-b]pyrazine Core

SubstrateCoupling PartnerCatalyst/ConditionsProductYieldReference
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine2-Thienylboronic acidPd(PPh₃)₄, Na₂CO₃2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine75% mdpi.com
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine2-Aminophenylboronic acidPd(PPh₃)₄, Na₂CO₃8-(2-Aminophenyl)-2,3-diphenylpyrido[2,3-b]pyrazine73% mdpi.com
4,4',7-Trichloro-pyrido[2,3-b]pyrazineDiphenylamineBuchwald-Hartwig AminationDonor-Acceptor-Donor Dyes41-97% nih.gov

Regioselective Functionalization of Specific Positions (e.g., 2-, 3-, 7-, 8-substituted derivatives)

Achieving regioselective functionalization is crucial for establishing structure-activity relationships and optimizing the properties of pyrido[2,3-b]pyrazine derivatives. Different strategies are employed to target specific positions on the heterocyclic core.

Positions 2 and 3: The substitution pattern at the C-2 and C-3 positions on the pyrazine ring is primarily determined during the synthesis of the core itself. The condensation of 2,3-diaminopyridine (B105623) with an α-dicarbonyl compound is the most common route. benthamdirect.comeurekaselect.com When an unsymmetrical α-dicarbonyl compound, such as an arylglyoxal, is used, the reaction can proceed regioselectively. growingscience.com It has been proposed that the more nucleophilic amino group at the C-3 position of 2,3-diaminopyridine preferentially attacks the more electrophilic formyl group of the arylglyoxal, leading to the formation of 3-arylpyrido[2,3-b]pyrazines as the major product. growingscience.com By carefully selecting the α-dicarbonyl precursor, one can control the substituents at these positions.

Position 8: The C-8 position is the most reliably functionalized site on the pyridine portion of the ring system. As detailed in section 5.3, a deprotometalation-iodination sequence provides an efficient route to 8-iodopyrido[2,3-b]pyrazine derivatives. mdpi.comresearchgate.net This 8-iodo intermediate is a key platform for introducing a wide array of substituents via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. mdpi.com

Position 7: The functionalization of the C-7 position has proven to be more challenging. Attempts to functionalize 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine via a deprotometalation-iodination sequence were reported to be unsuccessful due to significant degradation of the starting material. mdpi.com This suggests that the C-7 position is less amenable to this specific functionalization strategy compared to C-8. However, the Buchwald-Hartwig amination has been used to introduce amine substituents at the C-7 position of a related trichloro-pyrido[2,3-b]pyrazine core, indicating that with the appropriate substrate and reaction conditions, functionalization at this site is possible. nih.gov

Table 2: Summary of Regioselective Functionalization Strategies

Position(s)Primary StrategyKey Intermediates/ReagentsTypes of Derivatives
2- and 3-Cyclocondensation2,3-Diaminopyridine + α-Dicarbonyl compoundAryl, Alkyl
7-Cross-Coupling (on halo-derivative)7-Halopyrido[2,3-b]pyrazineAmino
8-Deprotometalation-HalogenationTMP-metal base + Electrophile (e.g., I₂)Halo
8-Cross-Coupling / SNAr8-Halopyrido[2,3-b]pyrazineAryl, Thienyl, Amino, Alkoxy

Structure-Activity Relationship (SAR) Studies of Pyrido[2,3-b]pyrazine Derivatives

The biological activity of pyrido[2,3-b]pyrazine derivatives is intricately linked to their chemical structure. Modifications to the core scaffold and the introduction of various substituents have been extensively studied to understand and optimize their therapeutic potential.

Influence of Substituent Position and Nature on Activity Profile

The position and chemical nature of substituents on the pyrido[2,3-b]pyrazine ring system are critical determinants of biological activity and selectivity.

In the development of non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase, various substitutions at the 2-position of the pyrido[2,3-b]pyrazine core have been investigated nih.govbgu.ac.ilnih.gov. A general trend observed is that reducing the lipophilicity of 2-substituted derivatives leads to a decrease in off-target inhibition of the hERG ion channel nih.gov. Specifically, the introduction of a substituted 2-imidazolinone ring resulted in compounds with a superior therapeutic index nih.gov. The addition of polar groups to this ring, as seen in certain analogues, also improved aqueous solubility, a desirable pharmacokinetic property nih.gov.

For antibacterial applications, it has been noted that the introduction of both alkyl and aryl side-chains on the pyrido[2,3-b]pyrazine scaffold can decrease the antibacterial effect, suggesting that unsubstituted or minimally substituted cores might be more effective in this context imist.ma.

In the case of corticotropin-releasing factor-1 (CRF1) receptor antagonists based on the 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold, specific substitutions are required for high-affinity binding acs.orgnih.govbohrium.com. For example, a butyl(ethyl)amino group at one position and a 2,6-dimethoxypyridin-3-yl group at another, along with a methyl group on the core, were features of a highly potent antagonist nih.gov.

Enzyme and Receptor Modulation

Pyrido[2,3-b]pyrazine analogues have been shown to modulate the activity of a diverse range of enzymes and receptors, highlighting the versatility of this chemical scaffold.

Kinase Inhibition Profiles (e.g., RAF, BRAF, RTK, FGFR, PI3K, p38α MAP kinase, CDK2)

The pyrido[2,3-b]pyrazine scaffold has been identified as a privileged structure for the design of kinase inhibitors. These derivatives have demonstrated inhibitory activity against a variety of kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Several series of pyrido[2,3-b]pyrazine and related pyrrolopyrazine derivatives have been developed as potent FGFR kinase inhibitors researchgate.netnih.gov. Through rational design, compounds with nanomolar affinity for FGFR-1, 2, 3, and 4 have been discovered researchgate.net. Structure-based design, including the hybridization of the pyrrolopyrazine scaffold with a dimethoxybenzene group, has led to the discovery of inhibitors with sub-nanomolar enzymatic activity against FGFR nih.gov.

Phosphatidylinositol 3-kinase (PI3K) Inhibition: The pyrido[2,3-b]pyrazine core is also found in inhibitors of PI3K isozymes nih.govrsc.orgrsc.orgresearchgate.net. Novel substituted pyridopyrazine derivatives have been rationally designed and evaluated as multi-kinase inhibitors within the PI3K pathway researchgate.net. In some instances, these compounds have shown mild inhibition of the PI3Kα wild type and its H1047R mutant researchgate.net.

The table below summarizes the kinase inhibitory activities of selected pyrido[2,3-b]pyrazine analogues.

Compound/SeriesTarget Kinase(s)Key Findings
Substituted pyridopyrazinesMulti-kinases in PI3K pathwayMild inhibition of PI3Kα (wild type and H1047R) researchgate.net.
5H-pyrrolo[2,3-b]pyrazine derivativesFGFRDiscovered potent inhibitors, with one compound showing high selectivity and favorable metabolic properties researchgate.netnih.gov.
Pyrido[2,3-b]pyrazine derivativesFGFR-1, 2, 3, & 4Identified inhibitors with nanomolar affinity researchgate.net.

Inhibition of DNA Polymerases (e.g., Human Cytomegalovirus (HCMV) DNA Polymerase)

A significant area of research for pyrido[2,3-b]pyrazine analogues has been their development as non-nucleoside inhibitors of viral DNA polymerases, particularly that of Human Cytomegalovirus (HCMV) nih.govbgu.ac.ilnih.gov.

A series of non-nucleoside HCMV DNA polymerase inhibitors with various substitution groups at the 2-position of the pyrido[2,3-b]pyrazine core were synthesized and evaluated nih.govbgu.ac.ilnih.gov. Several of these compounds exhibited potent antiviral activity against HCMV with EC50 values typically below 1 μM and showed favorable cytotoxicity profiles bgu.ac.ilnih.gov. A lead compound demonstrated an EC50 of 0.33 μM and improved aqueous solubility bgu.ac.ilnih.gov. Further studies revealed that select compounds also possess broad-spectrum activity against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV) bgu.ac.il. The optimization of these inhibitors focused on maximizing HCMV polymerase inhibition while minimizing off-target effects, such as the inhibition of the hERG ion channel nih.govbgu.ac.ilnih.gov. Compounds featuring a substituted 2-imidazolinone ring were particularly successful in achieving a high therapeutic index nih.gov.

The table below details the anti-HCMV activity of representative pyrido[2,3-b]pyrazine analogues.

CompoundEC50 (μM) against HCMVKey Structural Feature
Lead Compound 270.33Substituted 2-imidazolinone ring with a polar group nih.govbgu.ac.ilnih.gov.
Analogues with substituted 2-imidazolinone ring<1 (typical)Demonstrates superior therapeutic index nih.gov.

Corticotropin-Releasing Factor-1 (CRF1) Receptor Antagonism

Derivatives of the pyrido[2,3-b]pyrazine scaffold have been investigated as antagonists of the Corticotropin-Releasing Factor-1 (CRF1) receptor, which is a key regulator of the stress response acs.orgnih.govbohrium.com.

A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were found to be very potent antagonists of the CRF1 receptor acs.orgnih.govbohrium.com. One exemplary compound from this series displayed an IC50 of 0.70 nM nih.gov. A particularly promising compound from this class showed high CRF1 receptor binding affinity and was efficacious in a preclinical model of anxiety in rats. This compound also exhibited a long half-life and reasonable oral bioavailability in dog pharmacokinetic studies acs.orgnih.govbohrium.com.

The table below highlights a potent CRF1 receptor antagonist from the pyrido[2,3-b]pyrazine class.

CompoundCRF1 Receptor Binding Affinity (IC50)In Vivo Activity
Compound 20.70 nMNot reported in the provided context nih.gov.
Compound 8wHighEfficacious in a defensive withdrawal model of anxiety in rats acs.orgnih.govbohrium.com.

An exploration of the biological activities of this compound and its analogues reveals a scaffold with significant potential in oncology and molecular sensing. These compounds interact with key cellular components and pathways, demonstrating a range of effects from enzyme inhibition to the induction of programmed cell death. This article details the mechanistic and cellular activities of this class of compounds, adhering to a focused examination of their biological interactions and subsequent cellular responses.

Future Research Directions and Translational Potential

Elucidation of Underlying Signaling Networks and Biological Pathways

Currently, there is no available scientific literature detailing the specific interactions of Pyrido[2,3-b]pyrazin-8-ol with any biological signaling networks or pathways. The broader class of pyrido[2,3-b]pyrazine (B189457) derivatives has been shown to exhibit a range of biological effects, including antitumor, anti-inflammatory, and antimicrobial properties, suggesting that these compounds can modulate various cellular processes. For instance, some derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3K), key enzymes in cell signaling that regulate cell growth, proliferation, and survival.

Future research on this compound would need to begin with fundamental in vitro screening to identify its potential biological targets. A systematic approach could involve:

High-Throughput Screening (HTS): Testing the compound against a broad panel of kinases, receptors, and enzymes to identify any primary biological targets.

Phenotypic Screening: Assessing the effect of the compound on various cell lines (e.g., cancer cells, immune cells) to observe any changes in cell behavior, such as apoptosis, proliferation, or differentiation.

Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to gain a comprehensive understanding of the cellular changes induced by this compound, which could provide clues about the signaling pathways it modulates.

Once a primary target or a consistent phenotypic effect is identified, further studies could delineate the specific signaling cascade involved. For example, if the compound shows anti-inflammatory properties, researchers could investigate its effect on pathways like NF-κB or MAPK signaling.

Development of Novel Targeted Therapeutic Agents

The development of this compound as a therapeutic agent is entirely dependent on the outcomes of the foundational research described in the previous section. Should this compound demonstrate potent and selective activity against a therapeutically relevant target, it could serve as a lead compound for drug discovery programs. The pyrido[2,3-b]pyrazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets with high affinity.

Hypothetically, if this compound were found to be a potent kinase inhibitor, a drug development campaign could involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications at various positions of the pyrido[2,3-b]pyrazine core to optimize potency, selectivity, and pharmacokinetic properties.

Computational Modeling: Using molecular docking and other computational tools to understand the binding mode of the compound to its target and to guide the design of more effective derivatives.

Preclinical Development: Evaluating the most promising candidates in animal models of relevant diseases to assess their efficacy and safety.

A related compound, 2,3-Dihydro-6,7-dichloro-pyrido[2,3-b]pyrazine-8-oxide, has been investigated as a selective glycine (B1666218) antagonist at the NMDA receptor, suggesting that substitutions at the 8-position can confer significant and specific biological activity. This provides a rationale for exploring the therapeutic potential of this compound.

Exploration of New Synthetic Avenues for Diverse Pyrido[2,3-b]pyrazine Derivatives

While specific synthetic routes to this compound are not detailed in the literature, general methods for the synthesis of the pyrido[2,3-b]pyrazine core are well-established. These typically involve the condensation of a substituted 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound.

Future research in this area should focus on developing efficient and versatile synthetic strategies to produce this compound and a diverse library of its derivatives. Key areas for exploration include:

Novel Catalytic Methods: Investigating the use of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents onto the pyrido[2,3-b]pyrazine scaffold.

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes that minimize waste and use less hazardous reagents.

Combinatorial Chemistry: Employing high-throughput synthesis techniques to rapidly generate a large number of derivatives for biological screening.

The ability to readily synthesize a wide range of analogues is crucial for conducting thorough SAR studies and for fine-tuning the properties of any potential therapeutic agent or advanced material.

Integration into Advanced Material Architectures for Enhanced Performance

The field of materials science has shown interest in the pyrido[2,3-b]pyrazine core due to its electronic properties. Derivatives of this heterocycle have been investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. These applications stem from the electron-accepting nature of the pyrazine (B50134) ring, which can be tuned by the addition of various functional groups.

For this compound, future research could explore its potential in the following areas:

Organic Electronics: Investigating the photophysical and electrochemical properties of the compound to determine its suitability for use in electronic devices. The hydroxyl group at the 8-position could influence its electronic characteristics and intermolecular interactions.

Chemosensors: Exploring the ability of this compound to act as a sensor for specific ions or molecules. The hydroxyl group could serve as a binding site, and a change in the compound's fluorescence or color upon binding could be used for detection.

Nonlinear Optical (NLO) Materials: The broader class of pyrido[2,3-b]pyrazines has shown potential for NLO applications. The specific contribution of the 8-hydroxy group to these properties would be a novel area of investigation.

Q & A

Q. What are the optimal synthetic routes for Pyrido[2,3-b]pyrazin-8-ol derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are synthesized via multicomponent reactions using 1,2-dicarbonyl compounds and diamines. Key parameters include solvent choice (e.g., methanol-water mixtures), catalytic systems (e.g., ammonium bifluoride at 0.5 mol%), and temperature control (room temperature to reflux). Yield optimization (82–89%) is achieved through recrystallization in ethyl acetate and vacuum drying .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Structural validation relies on 1^1H/13^{13}C NMR for regioselectivity analysis (e.g., distinguishing between 3- and 8-substituted isomers) and FT-IR for functional group identification (e.g., hydroxyl or amine stretches). Mass spectrometry confirms molecular weight, while X-ray crystallography resolves ambiguous cases .

Q. How can preliminary bioactivity screening for urease inhibition be conducted?

In vitro antiurease assays involve testing compounds at varying concentrations (e.g., 1–20 mM) with thiourea as a reference. IC50_{50} values are calculated using dose-response curves. For example, derivative 5 exhibited IC50_{50} = 4.12 ± 1.18 mM, outperforming analogs with electron-withdrawing substituents .

Q. What computational methods are used to predict electronic properties of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps and charge distribution. For instance, HOMO localization on donor moieties (e.g., morpholine) and LUMO on the pyrazine core explains redox behavior in electrochemical DNA sensing .

Q. How is electrochemical DNA sensing performed using these derivatives?

Cyclic voltammetry (CV) in buffer solutions (pH 7.4) measures current changes upon DNA binding. A decrease in anodic peak current indicates intercalation or groove binding. Derivatives with extended conjugation (e.g., phenyl bridges) show enhanced sensitivity due to improved charge transfer .

Advanced Research Questions

Q. How do substituents influence regioselectivity in this compound synthesis?

Regioselectivity is controlled by steric and electronic effects. For example, aryl glyoxals preferentially react with the 3-amino group of 2,3-diaminopyridine, forming 3-substituted derivatives. DFT reactivity indices (e.g., Fukui functions) quantify nucleophilic/electrophilic sites, guiding catalyst design .

Q. What mechanistic insights explain dual cholinesterase inhibition in this compound analogs?

Derivatives like 3-(3'-nitrophenyl)pyrido[2,3-b]pyrazine inhibit acetylcholinesterase (AChE, IC50_{50} = 0.466 μM) and butyrylcholinesterase (BChE, IC50_{50} = 1.89 μM) via π-π stacking with Trp86 and hydrogen bonding to catalytic triads. Molecular docking (AutoDock Vina) validates binding modes .

Q. How do HOMO-LUMO overlaps affect nonlinear optical (NLO) properties?

Dyes with larger HOMO-LUMO overlaps (e.g., compound 7 , ΔEST_{ST} = 0.23 eV) exhibit strong second-harmonic generation (SHG). Time-dependent DFT (TD-DFT) correlates oscillator strengths with experimental hyperpolarizabilities, guiding material design for photonics .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC50_{50} values (e.g., urease vs. cholinesterase inhibition) arise from assay conditions (pH, enzyme source). Normalize data using internal standards (e.g., thiourea for urease) and validate via orthogonal assays (e.g., isothermal titration calorimetry) .

Q. How can this compound derivatives be tailored for antimicrobial applications?

Introducing lipophilic groups (e.g., trifluoromethyl) enhances membrane permeability. In 3-bromo-7-(trifluoromethyl)pyrido[2,3-b]pyrazine, MIC values against S. aureus correlate with LogP (2.8–3.5). Structure-activity relationship (SAR) models prioritize halogenated analogs for further testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.